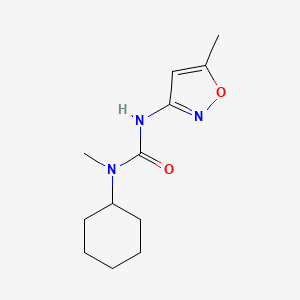
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea (CMO) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea is not fully understood. However, studies have suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has various biochemical and physiological effects. It has been found to reduce inflammation, pain, and seizures in animal models. 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea in lab experiments is its high yield synthesis method. It is also relatively stable and can be stored for long periods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are many future directions for the study of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases such as epilepsy and neurodegenerative diseases. Additionally, the mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea needs to be further elucidated to design more targeted experiments.
Métodos De Síntesis
The synthesis of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved using different methods. One of the most common methods is the reaction between 5-methyl-1,2-oxazole-3-carboxylic acid and cyclohexyl isocyanate followed by N-methylation with dimethyl sulfate. Another method involves the reaction of 5-methyl-1,2-oxazole-3-carboxamide with cyclohexyl isocyanate in the presence of triethylamine followed by N-methylation with methyl iodide. These methods result in the formation of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea with high yields.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-8-11(14-17-9)13-12(16)15(2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQKQDIGFLLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)